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Compound of Interest

Compound Name: VPC-18005

cat. No.: B611713

Application Notes and Protocols for VPC-18005

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration,
dosage, and relevant experimental protocols for VPC-18005, a small molecule inhibitor of the
ERG transcription factor.

Mechanism of Action

VPC-18005 is a rationally designed small molecule antagonist that directly targets the DNA-
binding ETS domain of the ERG protein.[1][2][3][4] In approximately 50% of prostate cancers, a
chromosomal translocation leads to the fusion of the TMPRSS2 gene with the ERG gene,
resulting in the aberrant overexpression of the ERG oncoprotein.[4] ERG plays a critical role in
driving prostate cancer development, progression, and metastasis by regulating the
transcription of genes involved in cell migration, invasion, and epithelial-to-mesenchymal
transition (EMT).[1][2]

VPC-18005 functions by sterically blocking the interaction between the ERG-ETS domain and
its target DNA sequences.[4] This disruption of ERG-DNA binding inhibits the transcriptional
activity of ERG, leading to the downregulation of its target genes, such as SOX9, which is
implicated in cancer cell invasion.[1][2][5] By inhibiting the ERG signaling pathway, VPC-18005
effectively reduces the migration, invasion, and metastatic potential of ERG-expressing cancer
cells.[1][2][5]
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VPC-18005 Mechanism of Action
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Caption: Mechanism of action of VPC-18005 in inhibiting the ERG signaling pathway.
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Quantitative Data Summary

The following tables summarize the key quantitative data for VPC-18005 from in vitro and in
vivo studies.

Table 1: In Vitro Potency of VPC-18005

Cell Line Assay ICs0 (M) Reference(s)

pETS-luciferase
PNT1B-ERG o 3 [2][5][6]
reporter activity

pPETS-luciferase
VCaP Ny 6 [2][5]6]
reporter activity

Migration and
PNT1B-ERG ] 5 [5][6]
Invasion Assay

Table 2: In Vivo Dosage and Administration of VPC-18005

Animal Administrat Dosagel/Co . Reference(s
] . Duration Outcome
Model ion Route ncentration )
] 1uMand 10 ) Reduced
Zebrafish In water 5 days (daily) ) [5][6]
UM metastasis
Up to 500
Oral gavage ) ) No general
Mouse ] mg/kg (single  Single Dose o [1][2]
(projected) toxicity
dose)
Oral gavage 150 mg/k No general
Mouse .g g 9re 4 weeks .g. [1][2]
(projected) (BID) toxicity

Experimental Protocols

Detailed methodologies for key experiments involving VPC-18005 are provided below.

Zebrafish Xenograft Model for Metastasis
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This protocol is used to assess the in vivo efficacy of VPC-18005 in inhibiting cancer cell
metastasis.

Zebrafish Xenograft Workflow
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Click to download full resolution via product page
Caption: Experimental workflow for the zebrafish xenograft metastasis assay.
Methodology:

o Cell Preparation: Culture and label ERG-expressing prostate cancer cells (e.g., PNT1B-
ERG) with a fluorescent marker.

e Microinjection: Inject the fluorescently labeled cells into the yolk sac of zebrafish embryos at
2 days post-fertilization.[1][2]

o Compound Administration: Following injection, transfer the embryos to fresh water containing
the desired concentration of VPC-18005 (e.g., 1 uM or 10 uM) or a vehicle control (e.g.,
DMSO).[5]

o Daily Treatment: Replace the treatment water daily for 5 days.[5]

o Metastasis Assessment: After 5 days, anesthetize the zebrafish larvae and image them using
fluorescence microscopy to visualize the dissemination of cancer cells from the yolk sac to
the rest of the body.[1][2]

o Data Analysis: Quantify the extent of metastasis by counting the number of fish with
disseminated cells or by measuring the area of fluorescence outside the injection site.

In Vitro Cell Migration and Invasion Assay
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This protocol utilizes a real-time cell analysis system to measure the effect of VPC-18005 on

cancer cell migration and invasion.

Methodology:

Cell Seeding: Seed ERG-expressing cells (e.g., PNT1B-ERG) and control cells in the upper
chamber of a specialized microelectronic sensor-containing plate (e.g., CIM-Plate 16).[1][2]

[5]

Compound Treatment: After allowing the cells to settle and begin migrating (typically 24
hours), add VPC-18005 (e.g., 5 uM) or a vehicle control to the upper chamber.[5]

Real-Time Monitoring: Continuously monitor cell migration through the porous membrane
separating the upper and lower chambers using the real-time cell analysis system. The
system measures changes in electrical impedance as cells move onto the sensors on the
underside of the membrane.[5]

Data Analysis: The system software generates a "cell index" value, which is proportional to
the number of migrated cells. Plot the normalized cell index over time to compare the
migratory capacity of treated versus untreated cells.[5] For invasion assays, the membrane
is coated with a basement membrane extract (e.g., Matrigel).

ERG-ETS Domain:DNA Binding Inhibition Assay (EMSA)

The Electrophoretic Mobility Shift Assay (EMSA) provides direct evidence of VPC-18005's
ability to disrupt the ERG-DNA interaction.

Methodology:

Probe Labeling: Synthesize and label a double-stranded DNA oligonucleotide containing a
consensus ERG binding site with a fluorescent dye.

Binding Reaction: Incubate recombinant ERG-ETS domain protein with the fluorescently
labeled DNA probe in a binding buffer.

Compound Addition: To test for inhibition, add increasing concentrations of VPC-18005 to the
binding reaction.[1][5]
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» Electrophoresis: Separate the protein-DNA complexes from the free DNA probe on a non-
denaturing polyacrylamide gel.

 Visualization: Visualize the DNA bands using a fluorescence imager. A decrease in the
intensity of the shifted band (protein-DNA complex) in the presence of VPC-18005 indicates
inhibition of binding.[1][5]

Disclaimer: This document is intended for research purposes only. The provided protocols are a
summary of published methods and may require optimization for specific experimental
conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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